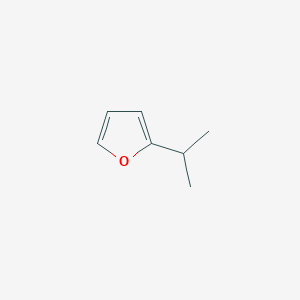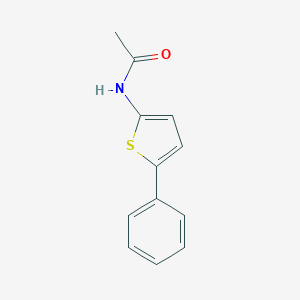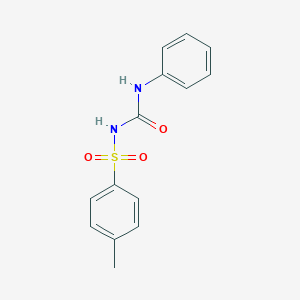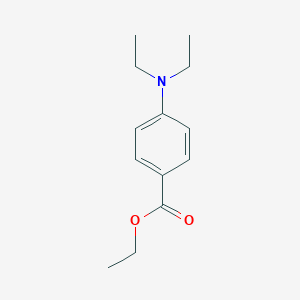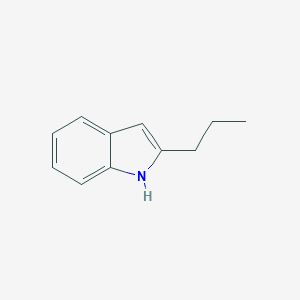
1H-Indole, 2-propyl-
Vue d'ensemble
Description
1H-Indole, 2-propyl- is a chemical compound that belongs to the indole family. It is a heterocyclic aromatic compound that is widely used in scientific research. This compound is synthesized using various methods, and its mechanism of action is well studied.
Mécanisme D'action
The mechanism of action of 1H-Indole, 2-propyl- is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Effets Biochimiques Et Physiologiques
1H-Indole, 2-propyl- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. In addition, it has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
1H-Indole, 2-propyl- has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It is also stable and can be stored for long periods of time. However, it has some limitations. It is toxic and must be handled with care. It is also expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 1H-Indole, 2-propyl-. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of its potential as a therapeutic agent for various diseases, including cancer and infections. In addition, further research is needed to fully understand its mechanism of action and to identify its molecular targets in the body.
In conclusion, 1H-Indole, 2-propyl- is a chemical compound that has many applications in scientific research. It is synthesized using various methods and has been studied for its potential as a therapeutic agent. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new applications for this compound.
Applications De Recherche Scientifique
1H-Indole, 2-propyl- has been widely used in scientific research. It is used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a fluorescent probe for the detection of DNA and RNA. In addition, it has been studied for its potential anticancer and antimicrobial activities.
Propriétés
Numéro CAS |
13228-41-6 |
|---|---|
Nom du produit |
1H-Indole, 2-propyl- |
Formule moléculaire |
C11H13N |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2-propyl-1H-indole |
InChI |
InChI=1S/C11H13N/c1-2-5-10-8-9-6-3-4-7-11(9)12-10/h3-4,6-8,12H,2,5H2,1H3 |
Clé InChI |
HJENUMMIFDMCEN-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=CC=CC=C2N1 |
SMILES canonique |
CCCC1=CC2=CC=CC=C2N1 |
Autres numéros CAS |
13228-41-6 |
Synonymes |
1H-Indole, 2-propyl- |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


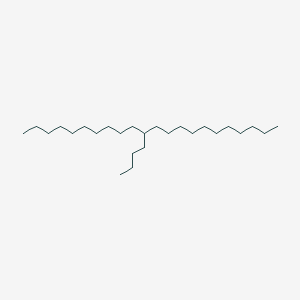
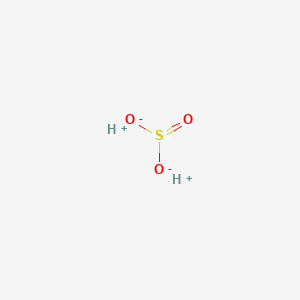
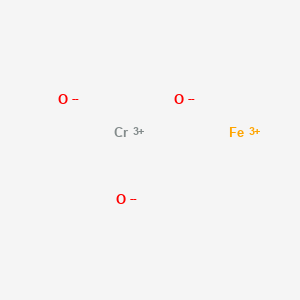
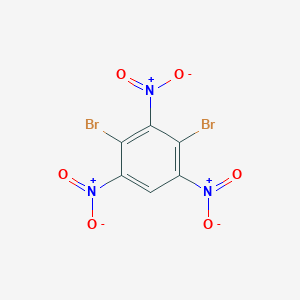
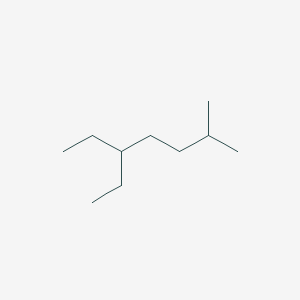
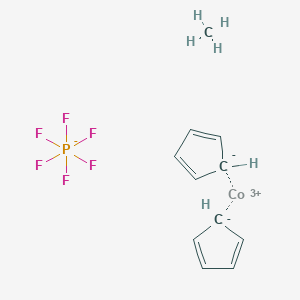
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)
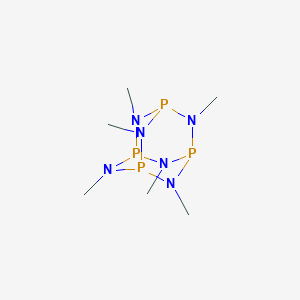
![1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B76192.png)
